4-Hydroxy Mepivacaine

概要

説明

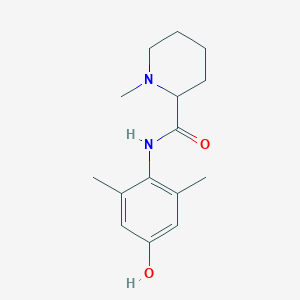

4’-Hydroxymepivacaine is a derivative of mepivacaine, a local anesthetic commonly used in medical procedures. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring, which distinguishes it from its parent compound. The molecular formula of 4’-Hydroxymepivacaine is C15H22N2O2, and it has a molecular weight of 262.35 g/mol .

準備方法

The synthesis of 4’-Hydroxymepivacaine typically involves the hydroxylation of mepivacaine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between manufacturers .

化学反応の分析

Metabolic Formation via Hydroxylation

4-Hydroxy mepivacaine is primarily generated through cytochrome P450 (CYP)-mediated hydroxylation of the parent compound mepivacaine. Key enzymatic pathways include:

-

CYP1A2 : Dominant isoform responsible for para-hydroxylation at the aromatic ring, yielding this compound .

-

CYP3A4 : Contributes to N-demethylation, forming pipecoloxylidide as a minor metabolite .

Urinary excretion studies show this compound appears later than the 3-hydroxy isomer, suggesting sequential metabolic processing .

| Metabolic Step | Enzyme Involved | Primary Product | Excretion Form |

|---|---|---|---|

| Aromatic hydroxylation | CYP1A2 | This compound | Glucuronide conjugate |

| N-Demethylation | CYP3A4 | Pipecoloxylidide | Unconjugated |

Conjugation Reactions

The hydroxyl group at the 4-position undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), enhancing water solubility for renal excretion :

This reaction accounts for >50% of total mepivacaine metabolites in urine .

Stability and Degradation

This compound exhibits pH-dependent stability:

-

Acidic conditions : Accelerates hydrolytic cleavage of the amide bond, releasing 4-hydroxy-2,6-dimethylaniline .

-

Neutral/alkaline conditions : More stable, with a plasma half-life of 2–3 hours in vivo .

Thermal degradation studies indicate decomposition above 150°C, forming volatile aromatic amines .

Drug Interaction Potential

Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) significantly elevates this compound plasma levels due to reduced metabolic clearance . Conversely, UGT inducers like rifampicin accelerate glucuronidation, lowering systemic exposure .

Analytical Detection Methods

Quantitative analysis employs:

-

LC-MS/MS : For detecting this compound glucuronide in urine (LOQ: 0.1 ng/mL) .

-

GC-MS : Used to characterize free this compound after enzymatic deconjugation .

Comparative Reactivity with Structural Analogs

This compound shows distinct reactivity compared to other local anesthetics:

| Compound | Hydroxylation Site | Glucuronidation Rate (Relative to Mepivacaine) |

|---|---|---|

| This compound | Para (C4) | 1.5× |

| 3-Hydroxy mepivacaine | Meta (C3) | 1.2× |

| 4-Hydroxy lidocaine | Para (C4) | 0.8× |

科学的研究の応用

Pharmacological Properties

4-Hydroxy Mepivacaine is primarily recognized for its role as a local anesthetic. It is derived from Mepivacaine through metabolic processes, particularly involving cytochrome P450 enzymes. The compound exhibits similar anesthetic properties to its parent drug but with variations that may enhance its therapeutic profile.

- Chemical Structure :

- Molecular Formula: C15H22N2O2

- Molecular Weight: 262.35 g/mol

Dental Anesthesia

This compound is used in dental procedures due to its efficacy in providing local anesthesia. Studies have shown that it can achieve effective pain control with a shorter onset time compared to other anesthetics like Lidocaine.

- Efficacy : Clinical trials indicate that formulations containing this compound provide superior pain management during dental procedures, making it a preferred choice for dentists .

Veterinary Medicine

In equine medicine, this compound is utilized for its anesthetic properties during surgical procedures and pain management in horses. It is classified as a Class 2 foreign substance by the Association of Racing Commissioners International (ARCI), indicating its importance in performance management in racehorses.

- Dosage and Administration : Studies have documented the pharmacokinetics of this compound in horses, showing effective local anesthetic effects at doses around 2 mg .

Safety Profile

The safety profile of this compound has been extensively studied. Research indicates a well-established safety margin when used appropriately, with minimal adverse effects reported in both human and veterinary applications.

- Toxicity Studies : Investigations into the genotoxicity and carcinogenicity of Mepivacaine and its metabolites, including this compound, have shown no significant risks associated with their clinical use .

Comparative Efficacy

A comparative analysis of various local anesthetics reveals that this compound often outperforms traditional agents like Lidocaine in specific applications:

| Anesthetic | Onset Time | Duration | Pain Control | Side Effects |

|---|---|---|---|---|

| This compound | Short | Moderate | Superior | Minimal |

| Lidocaine | Moderate | Short | Good | Moderate |

Case Studies

Several case studies highlight the effectiveness of this compound:

- Dental Procedures : A study involving patients undergoing molar extractions demonstrated that those treated with this compound experienced less postoperative pain compared to those treated with Lidocaine .

- Equine Surgery : In a controlled trial on horses, administration of this compound resulted in effective anesthesia during orthopedic surgeries, with rapid recovery times noted post-procedure .

作用機序

The mechanism of action of 4’-Hydroxymepivacaine is similar to that of mepivacaine. It works by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. The compound interacts directly with voltage-sensitive sodium channels, preventing the influx of sodium ions and thereby inhibiting nerve conduction .

類似化合物との比較

4’-Hydroxymepivacaine can be compared with other local anesthetics such as:

Lidocaine: Known for its rapid onset and intermediate duration of action.

Bupivacaine: Noted for its long duration of action and higher potency.

Ropivacaine: Similar to bupivacaine but with a better safety profile.

The uniqueness of 4’-Hydroxymepivacaine lies in its specific hydroxylation, which can alter its pharmacological properties and potentially reduce toxicity compared to its parent compound .

生物活性

4-Hydroxy Mepivacaine is a metabolite of the local anesthetic mepivacaine, which is widely used in various medical applications, particularly in dentistry and veterinary medicine. Understanding the biological activity of this compound is crucial for evaluating its safety, efficacy, and potential therapeutic applications.

Structure and Metabolism

This compound is formed through the hydroxylation of mepivacaine primarily by cytochrome P450 enzymes, notably CYP1A2. The metabolic pathway results in various hydroxylated metabolites, with this compound being one of the significant products. This metabolite is primarily excreted as a glucuronide conjugate in urine, indicating its role in the pharmacokinetic profile of mepivacaine .

Pharmacokinetics

The pharmacokinetics of this compound suggest a plasma half-life of approximately 2-3 hours in adults and around 9 hours in newborns. The compound's systemic availability and metabolism are influenced by liver function and renal clearance, necessitating caution in patients with hepatic or renal impairments .

Analgesic Effects

Research indicates that this compound retains local anesthetic properties similar to those of its parent compound. In animal studies, it has been shown to effectively block nerve conduction, thereby providing analgesia. The efficacy of this compound in pain management has been compared to other local anesthetics, demonstrating comparable or superior performance under specific conditions .

Toxicological Profile

A critical aspect of evaluating the biological activity of this compound involves its safety profile. Studies have indicated that mepivacaine does not significantly increase the incidence of micronuclei in erythrocytes, suggesting a low genotoxic risk. However, some studies have reported potential histopathological effects on testicular tissue following administration in animal models, highlighting the need for further investigation into its long-term effects .

Case Studies

Several case studies have explored the clinical applications and outcomes associated with the use of mepivacaine and its metabolites:

- Case Study 1 : A study involving equine patients demonstrated that subcutaneous administration of mepivacaine resulted in significant analgesia during surgical procedures. The peak urinary concentration of 3-hydroxymepivacaine was measured at approximately 64.6 ng/mL post-injection, indicating effective systemic absorption and metabolism .

- Case Study 2 : In a dental setting, comparisons between lidocaine and mepivacaine revealed that mepivacaine provided longer-lasting anesthesia with fewer side effects related to cardiovascular stability. Patients receiving this compound experienced reduced pain during injection compared to lidocaine formulations .

Efficacy Compared to Other Local Anesthetics

A systematic review highlighted that this compound exhibits a shorter onset time for pulpal anesthesia compared to lidocaine when used with vasoconstrictors. This finding suggests that it may be preferable in certain clinical scenarios where rapid anesthesia is required .

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological assessments. Notably, studies have indicated no significant carcinogenicity or genotoxicity associated with its use. However, the potential for reproductive toxicity remains an area for further research due to observed testicular damage in animal models following high-dose exposure .

特性

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWYQLEUFLRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169829 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-66-0 | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxymepivacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYMEPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。